L-Leucyl-L-seryl-L-prolyl-L-histidyl-L-lysyl-L-histidine
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Overview
Description
L-Leucyl-L-seryl-L-prolyl-L-histidyl-L-lysyl-L-histidine is a peptide compound composed of six amino acids: leucine, serine, proline, histidine, lysine, and histidine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-seryl-L-prolyl-L-histidyl-L-lysyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, large-scale production may involve liquid-phase peptide synthesis (LPPS) for longer peptides or those with complex sequences.
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-seryl-L-prolyl-L-histidyl-L-lysyl-L-histidine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the histidine residues, leading to the formation of oxo-histidine derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the desired modification, such as acylation or alkylation agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine residues can produce oxo-histidine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Leucyl-L-seryl-L-prolyl-L-histidyl-L-lysyl-L-histidine has several applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for potential therapeutic applications, such as antimicrobial peptides or enzyme inhibitors.
Industry: Utilized in the development of peptide-based materials and biotechnological applications.
Mechanism of Action
The mechanism of action of L-Leucyl-L-seryl-L-prolyl-L-histidyl-L-lysyl-L-histidine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to changes in the target’s activity or conformation. The exact pathways involved depend on the specific biological context and the peptide’s sequence.
Comparison with Similar Compounds
Similar Compounds
Cyclo(L-Leucyl-L-Prolyl): A cyclic dipeptide with antifungal properties.
Hemopressin: A nonapeptide with hypotensive effects and cannabinoid receptor activity.
Triptorelin: A synthetic peptide used as a gonadotropin-releasing hormone agonist.
Uniqueness
L-Leucyl-L-seryl-L-prolyl-L-histidyl-L-lysyl-L-histidine is unique due to its specific sequence and the presence of multiple histidine residues, which can participate in metal ion coordination and other interactions. This makes it particularly interesting for studies involving metal-binding peptides and their applications in catalysis and biochemistry.
Properties
CAS No. |
920011-44-5 |
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Molecular Formula |
C32H51N11O8 |
Molecular Weight |
717.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C32H51N11O8/c1-18(2)10-21(34)27(45)42-25(15-44)31(49)43-9-5-7-26(43)30(48)40-23(11-19-13-35-16-37-19)29(47)39-22(6-3-4-8-33)28(46)41-24(32(50)51)12-20-14-36-17-38-20/h13-14,16-18,21-26,44H,3-12,15,33-34H2,1-2H3,(H,35,37)(H,36,38)(H,39,47)(H,40,48)(H,41,46)(H,42,45)(H,50,51)/t21-,22-,23-,24-,25-,26-/m0/s1 |
InChI Key |
WMQDQILKEWUIMA-FRSCJGFNSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CN=CN3)C(=O)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCCN)C(=O)NC(CC3=CN=CN3)C(=O)O)N |
Origin of Product |
United States |
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